molecular formula C12H18O2 B1422825 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol CAS No. 1379198-60-3

2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol

Cat. No.: B1422825
CAS No.: 1379198-60-3
M. Wt: 194.27 g/mol
InChI Key: UXSMESFOPRTDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol typically involves the reaction of 3-(2-Methylpropoxy)benzaldehyde with ethylene glycol in the presence of a catalyst. The reaction conditions include heating the mixture under reflux and using an acid catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product with a purity of 95% .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism is particularly beneficial in the treatment of erectile dysfunction and pulmonary arterial hypertension.

Comparison with Similar Compounds

2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol can be compared with other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. While all these compounds share a similar mechanism of action, this compound is unique in its chemical structure and pharmacokinetic properties. Similar compounds include:

Properties

IUPAC Name

2-[3-(2-methylpropoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10(2)9-14-12-5-3-4-11(8-12)6-7-13/h3-5,8,10,13H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSMESFOPRTDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.